

Technical Guide: Characterization and Synthesis of 2-Chloro-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Chloro-4-propoxybenzaldehyde

CAS No.: 1263283-82-4

Cat. No.: B15132450

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CAS Number: 1263283-82-4 Formula: $C_{10}H_{11}ClO_2$ Molecular Weight: 198.65 g/mol

Executive Summary & Application Context

This technical guide addresses the physicochemical characterization and synthesis of **2-Chloro-4-propoxybenzaldehyde**, a specialized intermediate used in the development of alkoxy-substituted aryl pharmaceuticals and agrochemicals. Accurate determination of its melting point (MP) and boiling point (BP) is not merely a cataloging exercise; it is the primary metric for assessing process purity during scale-up.

As a Senior Application Scientist, I emphasize that while predicted data exists, experimental validation is critical. This molecule typically presents as a low-melting solid or viscous oil, making its phase transition behavior a sensitive indicator of solvent occlusion or isomeric impurities.

Physicochemical Properties Profile

The following data aggregates predicted thermodynamic values with standard experimental expectations for this structural class.

Table 1: Core Physical Data

Property	Value (Predicted/Lit.)	Experimental Validation Method	Significance
Boiling Point	257.3°C (at 760 mmHg)	DSC or Vacuum Distillation	Critical for purification strategy (requires high vacuum).[1]
Melting Point	< 50°C (Likely 30–45°C)	Differential Scanning Calorimetry (DSC)	Low MP indicates difficulty in crystallization; zone refining may be needed.
Flash Point	107.9°C	Closed Cup Tester	Safety parameter for reactor heating limits.
Density	~1.18 g/cm ³	Pycnometer	Essential for mass-transfer calculations in biphasic reactions.

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Technical Insight: The presence of the ortho-chloro substituent typically increases the melting point relative to the parent 4-propoxybenzaldehyde (which is a liquid) due to increased molecular symmetry and weight. However, the flexible propoxy chain disrupts crystal packing, often resulting in a "waxy" solid that melts near body temperature.

Synthesis & Purification Protocol

To obtain high-purity material for MP/BP determination, a self-validating synthesis via Williamson Etherification is recommended. This route minimizes side reactions common in direct formylation.

Reaction Logic

Precursor: 2-Chloro-4-hydroxybenzaldehyde (CAS 56962-10-8) Reagent: 1-Bromopropane

Mechanism: SN2 Nucleophilic Substitution

Step-by-Step Methodology

- Solvation: Dissolve 2-Chloro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/g).
 - Checkpoint: Solution must be clear/yellow. Turbidity implies wet solvent.
- Deprotonation: Add Potassium Carbonate (K_2CO_3 , 1.5 eq) and stir at 25°C for 30 mins.
 - Observation: Color shift to deep orange/red indicates phenoxide formation.
- Alkylation: Add 1-Bromopropane (1.2 eq) dropwise. Heat to 80°C for 4–6 hours.
 - Validation: Monitor TLC (Hexane:EtOAc 4:1). The starting phenol (lower R_f) must disappear.
- Quench & Workup: Pour into ice water. Extract with Ethyl Acetate. Wash organic layer with 1M NaOH (removes unreacted phenol) followed by Brine.
- Purification (Critical for MP/BP):
 - Primary: Vacuum distillation (0.5 mmHg). Product distills at ~130–140°C.
 - Secondary: If solid, recrystallize from cold Hexane/Ethanol (9:1).

Visualization of Workflows

Figure 1: Synthesis & Process Control Pathway

The following diagram outlines the logical flow from raw materials to validated product, highlighting Critical Process Parameters (CPPs).

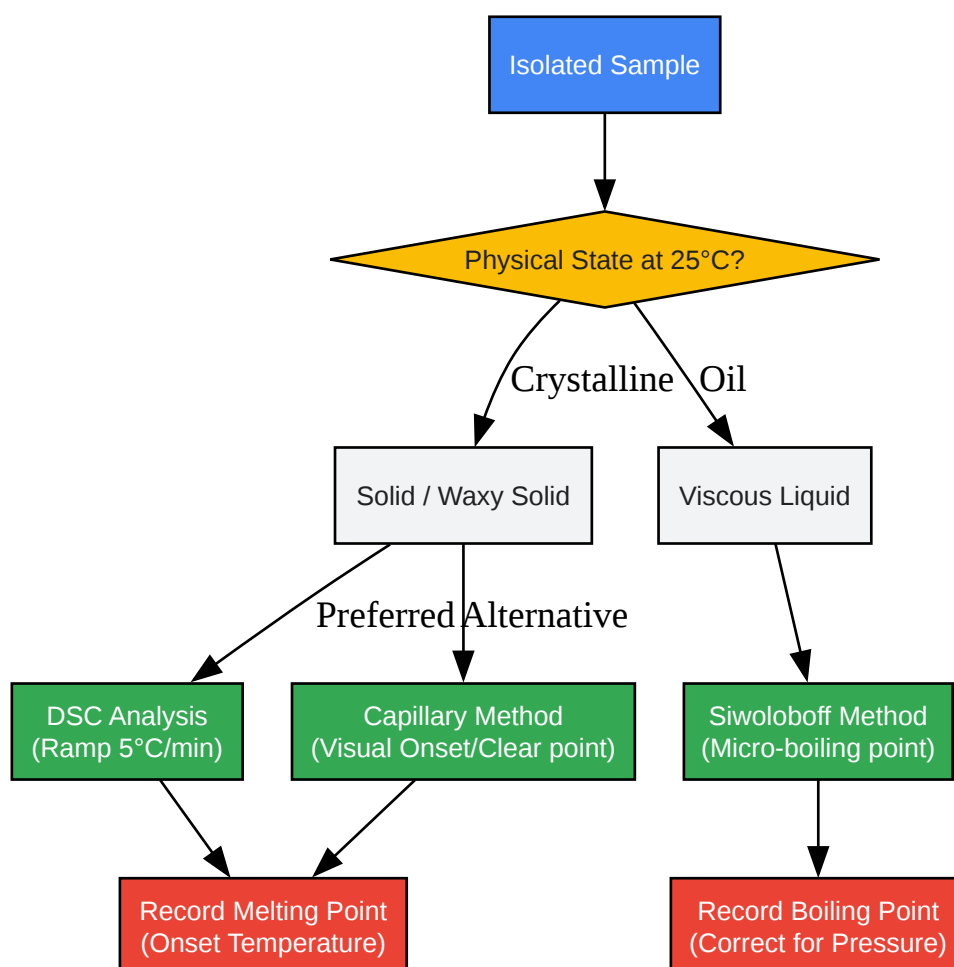


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Caption: Figure 1. Synthesis workflow with integrated Quality Control (QC) checkpoint to ensure conversion prior to workup.

Figure 2: Thermal Analysis Logic (MP/BP Determination)

This flowchart guides the researcher in selecting the correct analytical technique based on the physical state of the isolated product.



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Caption: Figure 2. Decision tree for accurate thermal characterization based on the sample's physical state.

Experimental Validation Standards

Melting Point Determination (DSC Protocol)

For this compound, visual capillary methods may be ambiguous due to potential "sweating" before melting. Differential Scanning Calorimetry (DSC) is the gold standard.

- Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.
- Program: Equilibrate at 0°C, then ramp at 5°C/min to 150°C.
- Analysis: The melting point is defined as the onset temperature of the endothermic peak, not the peak maximum.

Boiling Point Correction

If measuring BP under vacuum (common for this high-boiling aldehyde), use the Nomograph for Boiling Point Correction or the Clausius-Clapeyron approximation:

Note: This approximation is valid for non-associating liquids.

References

- Chemical Identity & CAS: ChemSRC Database. **2-Chloro-4-propoxybenzaldehyde** (CAS 1263283-82-4).[2] Retrieved from .
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